molecular formula C7H8N2O3 B13466499 2-(6-Methoxypyridazin-3-yl)acetic acid

2-(6-Methoxypyridazin-3-yl)acetic acid

Katalognummer: B13466499
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: BHQOOTOOUQHTQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxypyridazin-3-yl)acetic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The methoxy group at position 6 and the acetic acid moiety at position 3 make this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridazin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 6-methoxypyridazine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the output .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methoxypyridazin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxypyridazin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxypyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(6-Methylpyridazin-3-yl)acetic acid
  • 2-(6-Ethoxypyridazin-3-yl)acetic acid
  • 2-(6-Chloropyridazin-3-yl)acetic acid

Uniqueness

2-(6-Methoxypyridazin-3-yl)acetic acid stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, especially in the synthesis of novel molecules and materials .

Eigenschaften

Molekularformel

C7H8N2O3

Molekulargewicht

168.15 g/mol

IUPAC-Name

2-(6-methoxypyridazin-3-yl)acetic acid

InChI

InChI=1S/C7H8N2O3/c1-12-6-3-2-5(8-9-6)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)

InChI-Schlüssel

BHQOOTOOUQHTQA-UHFFFAOYSA-N

Kanonische SMILES

COC1=NN=C(C=C1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.